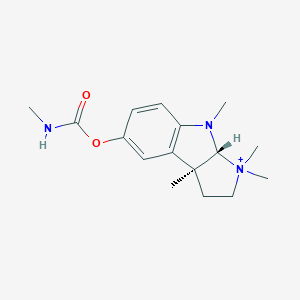
1-Methylphysostigmine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-亚硝基二丁胺是一种属于亚硝胺类的化学化合物,亚硝胺类化合物以其结构中包含一个与胺键合的亚硝基基团而著称。 这种化合物以其潜在的致癌性而闻名,并且通常作为各种工业和医药产品的杂质存在 。 它是一种黄色油状液体,分子式为C8H18N2O,分子量为158.24 g/mol .
准备方法
合成路线和反应条件
N-亚硝基二丁胺可以通过二丁胺的亚硝化反应合成。 反应通常涉及在受控温度条件下使用亚硝化剂,例如亚硝酸钠,在酸(通常为盐酸)的存在下进行 。 一般反应如下所示:
C8H19N+NaNO2+HCl→C8H18N2O+NaCl+H2O
工业生产方法
在工业环境中,N-亚硝基二丁胺的生产涉及类似的亚硝化反应,但规模更大。 该工艺需要严格控制反应条件,以最大程度地减少不希望的副产物的形成,并确保生产环境的安全,因为该化合物具有致癌性 {_svg_4}.
化学反应分析
反应类型
N-亚硝基二丁胺会发生各种化学反应,包括:
氧化: 它可以被氧化形成相应的亚硝基化合物。
还原: 它可以被还原形成胺。
常见的试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用诸如氢化铝锂之类的还原剂。
形成的主要产物
氧化: 形成亚硝基化合物。
还原: 形成二丁胺。
取代: 根据所用试剂形成各种取代的胺.
科学研究应用
Neurodegenerative Diseases
1-Methylphysostigmine is primarily studied for its ability to enhance cholinergic transmission by inhibiting AChE, thereby increasing acetylcholine levels in the synaptic cleft. This mechanism is particularly relevant in the context of Alzheimer's disease (AD), where cholinergic deficits are prominent.
- Clinical Studies : Research has shown that physostigmine derivatives can lead to mild improvements in memory and cognitive function in AD patients. For example, studies indicate that this compound may produce similar effects to physostigmine but with potentially reduced side effects due to its modified structure .
- Mechanism of Action : As a reversible AChE inhibitor, this compound acts by preventing the breakdown of acetylcholine, thus enhancing cholinergic signaling. This action is crucial in mitigating symptoms associated with cognitive decline .
Antidote for Anticholinergic Poisoning
This compound serves as an antidote for anticholinergic toxicity, which can occur from overdoses of medications that block acetylcholine receptors. Its ability to restore cholinergic function makes it a valuable therapeutic agent in emergency medicine.
- Case Studies : The efficacy of physostigmine and its derivatives has been documented in cases of anticholinergic poisoning, demonstrating rapid reversal of symptoms .
Enhanced Delivery Mechanisms
Research indicates that this compound can be utilized in innovative drug delivery systems aimed at improving the bioavailability of therapeutics targeting the central nervous system (CNS).
- Intranasal Delivery : Studies have explored intranasal formulations containing this compound, leveraging its ability to bypass the blood-brain barrier effectively. This method could enhance the pharmacokinetic profile of drugs used in treating neurological disorders .
- Combination Therapies : The compound has been investigated for use in combination with other agents to enhance therapeutic efficacy while minimizing side effects. For instance, combining it with folic acid has shown promise in enhancing cognitive function and reducing homocysteine levels associated with neurodegeneration .
Analytical Techniques
The development of high-performance liquid chromatography (HPLC) methods has been pivotal in studying this compound. These methods allow for precise quantification and monitoring of plasma levels, essential for understanding pharmacokinetics and ensuring safety during clinical applications.
- Method Validation : Recent studies have validated HPLC techniques for detecting low concentrations of this compound and its metabolites, providing reliable data for pharmacological research .
Case Studies and Data Tables
作用机制
N-亚硝基二丁胺的致癌性归因于其通过细胞色素P450酶(特别是CYP2A6)的代谢活化。 该化合物会发生酶促α-羟基化,导致形成重氮离子,重氮离子可以烷基化DNA并引起突变 。 这种DNA损伤最终会导致癌症 .
相似化合物的比较
类似的化合物
N-亚硝基二甲胺: 以其高肝毒性和致癌性而闻名.
N-亚硝基二乙胺: 另一种具有类似特性的强致癌物.
N-亚硝基二异丙胺: 也是一种可能的人类致癌物.
独特性
N-亚硝基二丁胺在其特定的代谢途径和它诱导的DNA损伤类型方面是独特的。 虽然它与其他亚硝胺共享致癌特性,但它与细胞色素P450酶的特定相互作用以及由此产生的DNA加合物使它成为研究目的的独特化合物 .
属性
CAS 编号 |
121843-39-8 |
|---|---|
分子式 |
C16H24N3O2+ |
分子量 |
290.38 g/mol |
IUPAC 名称 |
[(3aR,8bS)-3,3,4,8b-tetramethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-3-ium-7-yl] N-methylcarbamate |
InChI |
InChI=1S/C16H23N3O2/c1-16-8-9-19(4,5)14(16)18(3)13-7-6-11(10-12(13)16)21-15(20)17-2/h6-7,10,14H,8-9H2,1-5H3/p+1/t14-,16+/m1/s1 |
InChI 键 |
HVEHGQRVGLFZTA-ZBFHGGJFSA-O |
SMILES |
CC12CC[N+](C1N(C3=C2C=C(C=C3)OC(=O)NC)C)(C)C |
手性 SMILES |
C[C@@]12CC[N+]([C@H]1N(C3=C2C=C(C=C3)OC(=O)NC)C)(C)C |
规范 SMILES |
CC12CC[N+](C1N(C3=C2C=C(C=C3)OC(=O)NC)C)(C)C |
同义词 |
1-methyl-PHY 1-methylphysostigmine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















